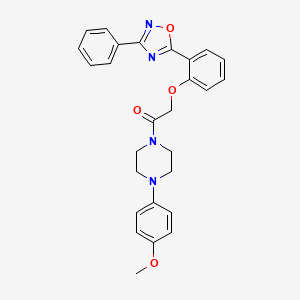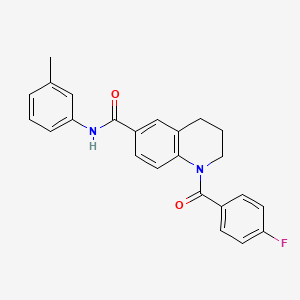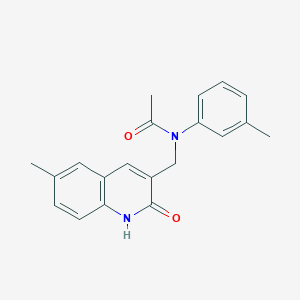
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide, also known as HMN-176, is a chemical compound that has been studied extensively for its potential use in cancer treatment. It belongs to a class of compounds known as quinoline derivatives and has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide involves its ability to bind to the colchicine-binding site on tubulin, which prevents the formation of microtubules necessary for cell division. This results in cell cycle arrest and ultimately apoptosis.
Biochemical and Physiological Effects
Studies have shown that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide can induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9, which are enzymes involved in the programmed cell death pathway. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels that tumors need to grow and spread.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide in lab experiments is its ability to induce apoptosis in a variety of cancer cell lines. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide has shown low toxicity in preclinical studies. However, one limitation is that the synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide can be challenging and time-consuming, which may limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide. One area of interest is the development of more efficient synthesis methods to increase availability for research purposes. Additionally, further studies could investigate the potential of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide in combination with other cancer treatments for improved efficacy. Finally, future studies could investigate the potential of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide in the treatment of other diseases beyond cancer, such as Alzheimer's disease.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide involves the reaction of 2-hydroxy-6-methylquinoline and m-tolylacetic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide has been studied for its potential use in cancer treatment due to its ability to inhibit tubulin polymerization, which is necessary for cell division. Several studies have shown that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and prostate cancer.
Propiedades
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-5-4-6-18(10-13)22(15(3)23)12-17-11-16-9-14(2)7-8-19(16)21-20(17)24/h4-11H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHXXJNXUQFFJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

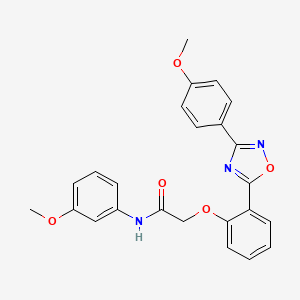

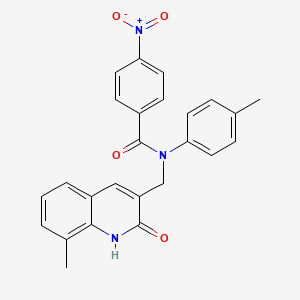
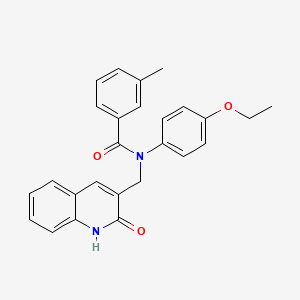
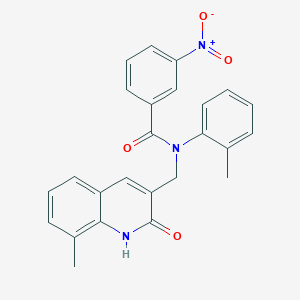
![1-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)ethanone](/img/structure/B7687800.png)



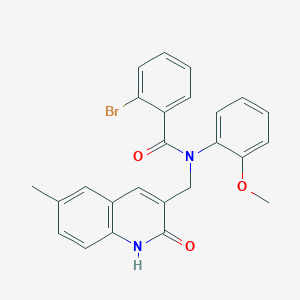
![N-(3-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687816.png)

